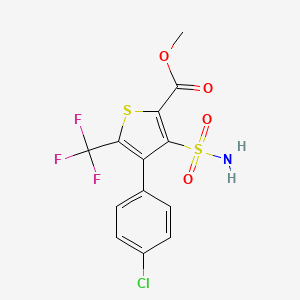

Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO4S2/c1-22-12(19)9-10(24(18,20)21)8(11(23-9)13(15,16)17)6-2-4-7(14)5-3-6/h2-5H,1H3,(H2,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJFLCHRWQNYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a chlorophenyl boronic acid with a suitable halogenated thiophene derivative in the presence of a palladium catalyst.

Sulfamoylation: The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Amines in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)thiophene-2-carboxylate

- Key Differences : Replaces sulfamoyl (-SO₂NH₂) with chlorosulfonyl (-SO₂Cl).

- Implications: The chlorosulfonyl group is more reactive but less stable under physiological conditions compared to sulfamoyl.

(b) Methyl 5-phenyl-3-((trifluoromethyl)amino)thiophene-2-carboxylate

- Key Differences: Contains a phenyl group at position 5 and a trifluoromethylamino (-NHCF₃) group at position 3.

- The trifluoromethylamino group may enhance metabolic stability but could introduce steric hindrance .

(c) 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

- Key Differences : Features a methoxyphenyl ester and lacks sulfamoyl.

- Implications : The methoxy group increases lipophilicity, improving membrane permeability but possibly reducing water solubility. The absence of sulfamoyl limits interactions with sulfonamide-sensitive targets .

Physicochemical Properties

Biological Activity

Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate, designated as CAS No. 2197055-52-8, is an organic compound with a complex structure that includes a thiophene ring, a chlorophenyl group, a sulfamoyl group, and a trifluoromethyl group. This unique combination of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H9ClF3N2O4S |

| Molecular Weight | 399.8 g/mol |

| InChI Key | LNJFLCHRWQNYCX-UHFFFAOYSA-N |

The structural characteristics of this compound suggest potential interactions with biological targets, making it a candidate for further research into its pharmacological effects.

Anticancer Properties

Recent studies have explored the anticancer activity of compounds related to this compound. The presence of the sulfamoyl group is critical in enhancing the cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated significant inhibition of cell proliferation in models such as A375 (melanoma) and H460 (lung cancer) cells.

Case Study Findings:

- Cell Proliferation Inhibition: The compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent antiproliferative effects.

- Mechanism of Action: It is suggested that the compound induces apoptosis and cell cycle arrest at the G2/M phase, potentially through increased levels of reactive oxygen species (ROS) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. The structural features that contribute to its bioactivity include:

- Chlorophenyl Group: Enhances lipophilicity, aiding in membrane penetration.

- Sulfamoyl Group: Known to interact with bacterial enzymes, potentially inhibiting bacterial growth.

The biological activity of this compound can be attributed to its ability to bind selectively to specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, such as those regulating cell proliferation.

- Receptor Interaction: The trifluoromethyl group may enhance binding affinity to receptors involved in signaling pathways related to cancer progression.

Research Applications

This compound serves as a valuable building block in medicinal chemistry and material science. Its applications include:

- Drug Development: As a lead compound for designing new anticancer agents.

- Synthetic Chemistry: Utilized in synthesizing more complex organic molecules.

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound?

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:

- Thiophene ring formation : Cyclization of precursors (e.g., via Gewald reaction or Paal-Knorr synthesis) to establish the thiophene backbone.

- Substituent introduction :

- Sulfamoyl group : Sulfonation followed by amidation or direct coupling with sulfamoyl chloride .

- Trifluoromethyl group : Radical trifluoromethylation or nucleophilic substitution using reagents like TMSCF₃ .

- 4-Chlorophenyl group : Suzuki-Miyaura cross-coupling with a chlorophenyl boronic acid derivative .

- Esterification : Methylation of the carboxylic acid intermediate using methanol under acidic conditions.

Characterization at each stage via NMR (¹H/¹³C) and mass spectrometry is critical to confirm intermediate purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons from the chlorophenyl group at δ 7.2–7.8 ppm, trifluoromethyl singlet at δ ~3.9 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons.

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric agreement for new compounds .

Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Crystals are grown via slow evaporation, and diffraction data is collected.

- Data refinement with SHELX :

- ORTEP-3 : Visualizes thermal ellipsoids and validates bond lengths/angles against expected values (e.g., C-S bond in thiophene: ~1.74 Å) .

Advanced: How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimizes geometry using B3LYP/6-31G(d) basis sets.

- Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity (e.g., electron-withdrawing sulfamoyl lowers LUMO, enhancing electrophilicity) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions (e.g., sulfamoyl oxygen as hydrogen bond acceptors) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as respiratory irritant in SDS) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can conflicting reaction yield data be resolved during synthesis?

Methodological Answer:

- Analytical Troubleshooting :

- HPLC/Purity Checks : Detect byproducts (e.g., desulfonated intermediates).

- Kinetic Studies : Vary temperature/catalyst loading to identify rate-limiting steps (e.g., trifluoromethylation efficiency) .

- Optimization : Switch to polar aprotic solvents (DMF) or microwave-assisted synthesis to enhance reaction homogeneity .

Advanced: What role does the sulfamoyl group play in modulating biological interactions?

Methodological Answer:

- Hydrogen Bonding : Sulfamoyl (-SO₂NH₂) acts as a hydrogen bond donor/acceptor, enhancing target binding (e.g., enzyme active sites) .

- Electron-Withdrawing Effects : Polarizes the thiophene ring, increasing electrophilicity for nucleophilic attack in bioactive intermediates .

Basic: What key physicochemical properties influence its research applications?

Methodological Answer:

- logP : ~3.5 (calculated), indicating moderate lipophilicity suitable for membrane permeability.

- Solubility : Poor in water; use DMSO or ethanol for stock solutions.

- Thermal Stability : Decomposition >200°C (DSC/TGA analysis recommended) .

Advanced: How is the trifluoromethyl group introduced with minimal steric interference?

Methodological Answer:

- Directed C-H Functionalization : Use palladium catalysts with ligands (e.g., BrettPhos) to selectively trifluoromethylate at position 5 .

- Radical Pathways : Photoredox catalysis (e.g., Ru(bpy)₃²⁺) generates CF₃ radicals for regioselective addition .

Advanced: What strategies address steric hindrance in multi-substituted thiophenes?

Methodological Answer:

- Stepwise Synthesis : Introduce bulky groups (e.g., trifluoromethyl) early to avoid steric clashes in later steps.

- Microwave-Assisted Reactions : Enhance reaction rates and yields under controlled dielectric heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.